molecular formula C17H16N4O2 B2887257 4-(3-(1-甲基-1H-吲哚-3-基)脲基)苯甲酰胺 CAS No. 899990-57-9

4-(3-(1-甲基-1H-吲哚-3-基)脲基)苯甲酰胺

货号: B2887257
CAS 编号: 899990-57-9
分子量: 308.341
InChI 键: ISUIABOIZNHIML-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“4-(3-(1-methyl-1H-indol-3-yl)ureido)benzamide” is a chemical compound with the molecular formula C17H16N4O2 and a molecular weight of 308.341. It contains an indole ring, which is a common structure in many natural and synthetic compounds .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives were synthesized based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization . Another study reported the synthesis and biological evaluation of six pairs of chiral ureidopropanamido derivatives .


Chemical Reactions Analysis

While specific chemical reactions involving “4-(3-(1-methyl-1H-indol-3-yl)ureido)benzamide” are not mentioned in the search results, similar compounds have been evaluated for their in vitro antiproliferative activities . These compounds were found to inhibit tubulin polymerization, a key process in cell division .

科学研究应用

降压剂

关于与苯甲酰哌啶(如吲哚胺)结构相关的尿素哌啶的研究表明,一些衍生物表现出有效的降压特性。虽然没有直接提及4-(3-(1-甲基-1H-吲哚-3-基)脲基)苯甲酰胺,但该研究强调了尿素衍生物在管理高血压中的治疗潜力,突出了尿素化合物在医学研究中的更广泛相关性(Archibald 等,1980)

碳酸酐酶抑制剂

一系列新的尿素苯磺酰胺,结合1,3,5-三嗪部分,被设计为碳酸酐酶IX的有效抑制剂,碳酸酐酶IX是抗癌剂的靶标。这些化合物,包括感兴趣的结构的衍生物,对碳酸酐酶IX表现出显着的效力,表明在开发新的癌症疗法中具有潜在的应用(Lolak 等,2019)

抗癌活性

对与4-(3-(1-甲基-1H-吲哚-3-基)脲基)苯甲酰胺结构相似的化合物的进一步研究,例如基于索拉非尼类似物的化合物,已经揭示了在各种癌细胞系中的细胞毒性反应。这些研究表明此类化合物诱导mTOR非依赖性自噬和细胞凋亡的潜力,为新的癌症治疗策略提供了见解(Wecksler 等,2014)

组蛋白脱乙酰酶抑制

发现N-(2-氨基苯基)-4-[(4-吡啶-3-基嘧啶-2-氨基)甲基]苯甲酰胺作为一种口服活性组蛋白脱乙酰酶抑制剂,展示了苯甲酰胺衍生物在调节基因表达中的作用。这种特定化合物选择性地抑制参与癌细胞增殖的组蛋白脱乙酰酶,突出了此类分子在表观遗传学研究和癌症治疗中的效用(Zhou 等,2008)

抗肿瘤活性

对2-(4-甲基苯磺酰胺)戊二酸酰胺衍生物的研究,虽然没有直接提及感兴趣的特定化合物,但证明了苯甲酰胺衍生物的抗肿瘤潜力。这些化合物对各种癌细胞系表现出令人鼓舞的活性,表明苯甲酰胺部分在开发新的癌症治疗中很重要(Dutta 等,2015)

未来方向

Indole-containing compounds, such as “4-(3-(1-methyl-1H-indol-3-yl)ureido)benzamide”, have diverse pharmacological activities and are a promising scaffold for the discovery and development of potential anti-tubercular agents . Future research could focus on exploring the potential of these compounds in various therapeutic applications, including cancer and tuberculosis treatment .

属性

IUPAC Name

4-[(1-methylindol-3-yl)carbamoylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2/c1-21-10-14(13-4-2-3-5-15(13)21)20-17(23)19-12-8-6-11(7-9-12)16(18)22/h2-10H,1H3,(H2,18,22)(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISUIABOIZNHIML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)NC(=O)NC3=CC=C(C=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。